2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride
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Overview
Description
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride is a chemical compound with the molecular formula C17H19ClN2O It is an indole derivative, which is a significant class of heterocyclic compounds known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-benzyloxyindole, which is prepared by the reaction of indole with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of Intermediate: The 6-benzyloxyindole is then reacted with ethylene oxide to form 2-[6-(benzyloxy)-1H-indol-3-yl]ethanol.
Amination: The 2-[6-(benzyloxy)-1H-indol-3-yl]ethanol is then subjected to amination using ammonia or an amine source to form 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Formation of 2-[6-(benzyloxy)-1H-indol-3-yl]ethanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling.
Pathways Involved: It can modulate pathways related to neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Benzyloxyindole: A precursor in the synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-aminehydrochloride.
2-Benzyloxyethanol: Another compound with a benzyloxy group, used in different chemical reactions.
Uniqueness
This compound is unique due to its specific structure, which combines the indole ring with a benzyloxy group and an amine side chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFLJORDQJZLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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